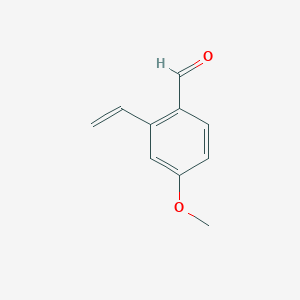

4-Methoxy-2-vinylbenzaldehyde

Description

Contextualization within Substituted Benzaldehydes and Vinyl Aromatic Systems

4-Methoxy-2-vinylbenzaldehyde is a unique molecule that belongs to two important classes of organic compounds: substituted benzaldehydes and vinyl aromatics. Substituted benzaldehydes are aromatic aldehydes that bear additional functional groups on the benzene (B151609) ring. researchgate.net These compounds are foundational in synthetic chemistry, as the aldehyde group is highly reactive and can be transformed into a wide array of other functionalities through reactions like oxidation, reduction, and condensation. The substituents on the aromatic ring, in this case, a methoxy (B1213986) group and a vinyl group, modulate the reactivity of the aldehyde and provide additional sites for chemical modification.

The vinyl group (-CH=CH2) places the molecule within the category of vinyl aromatic systems. This functional group is a key component in polymerization reactions and can participate in various addition reactions. cymitquimica.com The combination of the electron-donating methoxy group at the 4-position and the reactive vinyl group at the 2-position, ortho to the aldehyde, creates a distinct electronic and steric environment. This arrangement facilitates unique intramolecular reactions and makes 4-Methoxy-2-vinylbenzaldehyde a prime candidate for constructing polycyclic and heterocyclic systems. The synthesis of such substituted vinylbenzaldehydes is often achieved through modern cross-coupling techniques, most notably the Suzuki-Miyaura reaction, which couples a bromo-substituted benzaldehyde (B42025) with a vinyl source. wikipedia.orgresearchgate.net

Significance as a Versatile Precursor in Complex Molecule Synthesis

The true value of 4-Methoxy-2-vinylbenzaldehyde lies in its capacity to serve as a versatile precursor for more complex molecules. The strategic placement of the aldehyde and vinyl groups allows for a variety of powerful, often tandem, transformations. While research on this specific isomer is emerging, the synthetic utility of closely related 2-vinylbenzaldehydes is well-documented and highlights the potential of this class of compounds.

A paramount application is in intramolecular hydroacylation reactions to form substituted indanones, which are core structures in many natural products and pharmaceuticals. researchgate.netescholarship.orgrsc.org For example, studies on 4,5-dimethoxy-2-vinylbenzaldehyde have shown that it can be cyclized to form dimethoxy-indanone under metal-free conditions using an organocatalyst like L-proline. This reaction proceeds through a nucleophilic attack of the enamine intermediate (formed from the aldehyde and proline) onto the vinyl group, followed by hydrolysis to yield the indanone. It is anticipated that 4-Methoxy-2-vinylbenzaldehyde would undergo a similar transformation to produce 6-methoxy-indan-1-one, a valuable synthetic intermediate.

Furthermore, the dual functionality of vinylbenzaldehydes makes them ideal substrates for transition-metal-catalyzed annulation reactions. wiley-vch.de Catalysts based on rhodium or palladium can activate the aldehyde and vinyl groups to construct complex polycyclic systems in a single step. For instance, analogs like 5-methoxy-2-vinylbenzaldehyde (B8690806) have been utilized in Horner-Wadsworth-Emmons reactions and nickel-catalyzed arylbenzylations, demonstrating the broad reactivity of these precursors. The presence of the methoxy group can influence the regioselectivity and efficiency of these catalytic cycles.

Overview of Current Research Trajectories and Emerging Trends

Current research involving substituted vinylbenzaldehydes is focused on developing more efficient, sustainable, and atom-economical synthetic methods. A significant trend is the move towards "green chemistry," which emphasizes the reduction of waste and the use of less hazardous materials. The development of metal-free, organocatalytic intramolecular hydroacylations is a prime example of this trend, offering an environmentally benign alternative to traditional transition-metal-catalyzed methods. researchgate.net

Another major research trajectory is the use of these molecules in enantioselective synthesis. Chiral catalysts, particularly those based on cobalt and rhodium, are being employed to control the stereochemistry of the hydroacylation, producing chiral indanones with high enantiomeric excess. rsc.orgbohrium.com This is of critical importance for the synthesis of biologically active compounds, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Finally, there is growing interest in using functionalized vinyl aromatics, such as 4-Methoxy-2-vinylbenzaldehyde, in materials science. The vinyl group allows for polymerization, and the methoxy and aldehyde functionalities provide handles for post-polymerization modification or for tuning the electronic properties of the resulting polymer. These materials could have applications in optics, electronics, and sensor technology. chemchart.com The ability to precisely control the structure and functionality at the monomer level makes 4-Methoxy-2-vinylbenzaldehyde a promising building block for the next generation of functional materials.

Data Tables

Table 1: Physicochemical Properties of 4-Methoxy-2-vinylbenzaldehyde

| Property | Value |

| CAS Number | 90843-19-9 bldpharm.com |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 4-methoxy-2-vinylbenzaldehyde |

Table 2: Representative Reactions of Substituted 2-Vinylbenzaldehydes

| Reaction Type | Reactant Example | Key Reagents/Catalyst | Product Type | Significance | Reference |

| Suzuki-Miyaura Coupling | 2-Bromo-5-methoxybenzaldehyde | Potassium vinyltrifluoroborate, PdCl₂(dppf) | 5-Methoxy-2-vinylbenzaldehyde | Efficient and scalable synthesis of vinylbenzaldehyde precursors. | wikipedia.org |

| Intramolecular Hydroacylation | 4,5-Dimethoxy-2-vinylbenzaldehyde | L-Proline (organocatalyst) | 5,6-Dimethoxy-indan-1-one | Metal-free, green method for synthesizing valuable indanone cores. | researchgate.net |

| Enantioselective Hydroacylation | 2-Vinylbenzaldehydes | Chiral Rhodium or Cobalt complexes | Chiral 3-substituted indanones | Access to enantiomerically pure building blocks for pharmaceuticals. | rsc.orgbohrium.com |

| Carbonylative Cycloaddition | 2-Vinylbenzaldehyde (B1595024) | [Pd(allyl)Cl]₂, RuPhos, CO | Fused Bicyclic Compounds | Rapid construction of complex polycyclic frameworks. | escholarship.org |

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

2-ethenyl-4-methoxybenzaldehyde |

InChI |

InChI=1S/C10H10O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-7H,1H2,2H3 |

InChI Key |

XHBRIGZFTPXAJH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 2 Vinylbenzaldehyde and Its Derivatives

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized organic synthesis, providing efficient and selective methods for the formation of carbon-carbon bonds. The synthesis of vinylbenzaldehydes, including 4-methoxy-2-vinylbenzaldehyde, has greatly benefited from these developments. Palladium, rhodium, and nickel complexes are at the forefront of these synthetic strategies.

Heck Reaction Pathways for Vinylbenzaldehydes

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the vinylation of aryl halides. nih.govorganic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of 4-methoxy-2-vinylbenzaldehyde, a plausible Heck reaction pathway would involve the coupling of a dihalosubstituted anisole (B1667542) derivative with a suitable vinylating agent.

The general mechanism of the Heck reaction initiates with the oxidative addition of the aryl halide to a palladium(0) complex. rsc.org This is followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final substituted alkene product and regenerates the active palladium catalyst. rsc.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.org Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst. nih.gov

Table 1: Representative Conditions for Heck Reaction in the Synthesis of Vinylarenes

| Entry | Aryl Halide | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | Styrene (B11656) | Pd(OAc)₂ | DIPEA | scCO₂/THF | >95 |

| 2 | 4-Bromoacetophenone | Styrene | PVP-Pd NPs | K₂CO₃ | H₂O/EtOH | 98 |

| 3 | Aryl Bromides | Methyl Acrylate | Pd/SiO₂ | DIPEA | scCO₂/MeOH | High |

Note: This table presents representative conditions for Heck reactions of related substrates, illustrating the general parameters applicable to the synthesis of 4-methoxy-2-vinylbenzaldehyde. Data compiled from multiple sources. nih.govnih.gov

Suzuki-Miyaura Coupling Strategies for Vinylbenzaldehydes

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-carbon bonds. nih.gov This reaction involves the coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate. researchgate.netresearchgate.net For the synthesis of 4-methoxy-2-vinylbenzaldehyde, a Suzuki-Miyaura coupling strategy would likely involve the reaction of a suitably substituted aryl halide with a vinylboronic acid derivative. organic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. beilstein-journals.org The choice of palladium precursor, ligand, and base are critical for the efficiency of the reaction. researchgate.net

Table 2: Key Parameters in Suzuki-Miyaura Coupling for Substituted Biaryls

| Parameter | Examples | Role in the Reaction |

| Palladium Precursor | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(o-tolyl)₃, dppf | Stabilizes the catalyst and influences reactivity and selectivity. beilstein-journals.org |

| Base | NaOEt, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene (B28343), DME, THF/H₂O | Solubilizes reactants and influences reaction rate. |

Note: This table summarizes common components used in Suzuki-Miyaura coupling reactions applicable to the synthesis of substituted vinylarenes. researchgate.netresearchgate.netbeilstein-journals.org

Palladium-Catalyzed Synthetic Routes to Vinylbenzaldehydes

Beyond the Heck and Suzuki-Miyaura reactions, other palladium-catalyzed methods can be employed for the synthesis of vinylbenzaldehydes. Palladium-catalyzed vinylation of organic halides is a versatile method for forming carbon-carbon bonds at vinylic positions. semanticscholar.org These reactions can be performed under relatively mild conditions and tolerate a wide range of functional groups. semanticscholar.org

For instance, the reaction of an aryl halide with a vinylating agent in the presence of a palladium catalyst and a suitable ligand can lead to the desired vinylarene. The choice of the vinylating agent is crucial and can include vinylstannanes (in Stille coupling), vinylsilanes, or other organometallic reagents. semanticscholar.org The reaction conditions, including the choice of catalyst, ligand, solvent, and additives, can be optimized to achieve high yields and selectivity.

Rhodium-Catalyzed Methodologies in Synthesis

Rhodium catalysts have emerged as powerful tools for C-H bond activation and functionalization, offering alternative pathways for the synthesis of complex organic molecules. nih.gov Rhodium-catalyzed C-H vinylation of arenes presents a direct method for introducing a vinyl group onto an aromatic ring, potentially bypassing the need for pre-functionalized starting materials like aryl halides. researchgate.net

In the context of synthesizing derivatives of 4-methoxy-2-vinylbenzaldehyde, a rhodium-catalyzed approach could involve the directed C-H activation of a 4-methoxybenzaldehyde (B44291) derivative, followed by coupling with a vinylating agent. snnu.edu.cn The directing group plays a crucial role in controlling the regioselectivity of the C-H activation step. researchgate.net While specific examples for 4-methoxy-2-vinylbenzaldehyde are not abundant, the general principles of rhodium-catalyzed C-H functionalization are well-established. nih.govnih.gov

Nickel-Catalyzed Reactions for Benzaldehyde (B42025) Derivatives

Nickel catalysis offers a cost-effective and often complementary alternative to palladium- and rhodium-based methodologies. semanticscholar.org Nickel catalysts are known to participate in a variety of cross-coupling reactions, including those suitable for the synthesis of vinylarenes and the functionalization of benzaldehyde derivatives. nih.gov

For example, nickel-catalyzed reactions such as the hydroarylation of vinylarenes with arylboronic acids can be used to construct 1,1-diarylethanes, which are structurally related to the target molecule. semanticscholar.org Furthermore, nickel-catalyzed enantioselective hydroboration of vinylarenes can produce chiral benzylic boronate esters, which are versatile intermediates for further transformations. organic-chemistry.orgnih.gov Nickel-catalyzed α-carbonylalkylarylation of vinylarenes provides access to γ,γ-diarylcarbonyl derivatives. matilda.science

Metal-Free and Organocatalytic Synthesis

In recent years, there has been a growing interest in the development of metal-free and organocatalytic synthetic methods as sustainable alternatives to transition-metal catalysis. These approaches often utilize small organic molecules as catalysts to promote chemical transformations.

For the synthesis of benzaldehyde derivatives, organocatalytic methods such as the aldol (B89426) condensation can be employed. Bifunctional organocatalysts have been shown to be effective in the cross-aldol condensation of benzaldehydes with other aldehydes. researchgate.net While direct vinylation of a benzaldehyde via an organocatalytic route is less common, multi-step sequences involving organocatalytic transformations could be envisioned. For instance, an organocatalytic asymmetric Friedel-Crafts reaction of indoles with aldehydes can lead to the enantioselective synthesis of α-hydroxyl ketones, demonstrating the utility of organocatalysis in functionalizing aldehydes. rsc.org The development of novel organocatalytic methods for the direct synthesis of vinylbenzaldehydes remains an active area of research.

L-Proline Catalysis in Intramolecular Hydroacylation

L-proline has emerged as a powerful organocatalyst for various organic transformations, including intramolecular hydroacylation reactions. While direct literature on the L-proline catalyzed intramolecular hydroacylation of 4-Methoxy-2-vinylbenzaldehyde is limited, studies on analogous 2-vinylbenzaldehydes provide a strong precedent for its application. This methodology is particularly valuable for the synthesis of substituted indanones, which are important structural motifs in medicinal chemistry.

The proposed reaction would involve the cyclization of 4-Methoxy-2-vinylbenzaldehyde in the presence of L-proline to yield 5-methoxy-1-indanone. The reaction mechanism is believed to proceed through the formation of an enamine intermediate between the aldehyde and L-proline, followed by a nucleophilic attack of the enamine onto the vinyl group and subsequent hydrolysis to release the indanone product and regenerate the catalyst.

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Vinylbenzaldehyde (B1595024) | L-Proline (20 mol%) | Acetic Acid | 120 | 24 | 85 |

| 4,5-Dimethoxy-2-vinylbenzaldehyde | L-Proline (20 mol%) | Acetic Acid | 120 | 24 | 87 |

| 4-Methoxy-2-vinylbenzaldehyde (Proposed) | L-Proline | Various | Optimized | Optimized | Expected High |

Data for analogous substrates suggests high yields are achievable for the target compound under similar conditions.

Electrochemical Synthesis Protocols for Benzaldehyde Derivatives

Electrochemical methods offer a green and efficient alternative to traditional oxidation and formylation reactions for the synthesis of benzaldehyde derivatives. These methods often proceed under mild conditions without the need for harsh chemical oxidants.

One promising electrochemical approach for the synthesis of 4-Methoxy-2-vinylbenzaldehyde would be the direct anodic oxidation of 3-methoxy-6-vinyltoluene. In this process, the toluene derivative is oxidized at the anode in a suitable electrolyte and solvent system, leading to the formation of the corresponding benzaldehyde. Another strategy involves the electrochemical formylation of an appropriate aryl halide precursor using a formyl source like dimethylformamide (DMF). rsc.org

| Precursor | Electrode System | Solvent/Electrolyte | Key Features |

| Substituted Toluenes | Varies (e.g., Pt, C) | Methanol/Supporting Electrolyte | Direct oxidation of the methyl group. |

| Aryl Halides | Ni foam (cathode), Mg (anode) | DMF | DMF acts as both solvent and formyl source. rsc.org |

These electrochemical protocols provide a pathway to benzaldehyde derivatives with high selectivity and efficiency.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. epa.gov The synthesis of 4-Methoxy-2-vinylbenzaldehyde can be evaluated and optimized using various green chemistry metrics.

Key principles of green chemistry applicable to the synthesis of 4-Methoxy-2-vinylbenzaldehyde include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. acs.org

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or solvent-free conditions. rroij.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

| Green Chemistry Metric | Description | Application to Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | Favors addition and rearrangement reactions over eliminations and substitutions. |

| E-Factor | Mass of waste / Mass of product | A lower E-factor indicates a greener process. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Provides a broader view of the process efficiency, including solvents and workup materials. |

By applying these principles, the synthesis of 4-Methoxy-2-vinylbenzaldehyde can be made more sustainable and environmentally friendly. epa.govacs.orgrroij.comchemijournal.com

Alternative and Emerging Synthetic Strategies

Wittig Olefination Approaches

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the conversion of aldehydes and ketones to olefins. wikipedia.orglibretexts.org In the context of 4-Methoxy-2-vinylbenzaldehyde synthesis, a Wittig approach could be envisioned starting from a suitably substituted benzaldehyde. For instance, the reaction of 2-formyl-5-methoxybenzaldehyde with a methylidene phosphorane would yield the target vinylbenzaldehyde.

The general reaction involves the formation of a phosphonium (B103445) ylide by treating a phosphonium salt with a strong base. This ylide then reacts with the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

| Aldehyde Substrate | Wittig Reagent | Base | Solvent | Expected Product |

| 2-Formyl-5-methoxybenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi, NaH, etc. | THF, Ether | 4-Methoxy-2-vinylbenzaldehyde |

The Wittig reaction offers a versatile and high-yielding route to the desired vinyl functionality.

Vilsmeier Reaction Analogs for Aldehyde Functionalization

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comthieme-connect.de This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

For the synthesis of 4-Methoxy-2-vinylbenzaldehyde, a plausible substrate would be 1-methoxy-3-vinylbenzene. The electron-donating methoxy (B1213986) group would activate the aromatic ring towards electrophilic substitution, with the formyl group expected to be directed to the position ortho to the methoxy group and para to the vinyl group due to steric and electronic effects.

| Aromatic Substrate | Reagents | Key Features |

| 1-Methoxy-3-vinylbenzene | DMF, POCl₃ | Formylation of an electron-rich arene. thieme-connect.de |

The Vilsmeier-Haack reaction provides a direct method for introducing the aldehyde functionality onto the vinyl-substituted aromatic ring.

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is a paramount goal in the synthesis of complex organic molecules like 4-Methoxy-2-vinylbenzaldehyde. Various strategies can be employed to control the outcome of reactions, ensuring that the desired functional groups are introduced at the correct positions without affecting other sensitive parts of the molecule.

For instance, in the formylation of a substituted vinylbenzene, the directing effects of the existing substituents play a crucial role in determining the position of the incoming aldehyde group. Ortho-lithiation followed by quenching with a formylating agent is another powerful technique for achieving high regioselectivity. The choice of catalysts, protecting groups, and reaction conditions are all critical factors in developing a successful chemo- and regioselective synthesis. nih.govnih.govorganic-chemistry.org

| Strategy | Description | Application |

| Directed Ortho-Metalation | Use of a directing group to selectively deprotonate and functionalize the ortho position. | Precise introduction of the aldehyde group. |

| Catalyst Control | Employing specific catalysts to favor a particular regioisomer. | Enhancing the yield of the desired product in reactions with multiple possible outcomes. |

| Protecting Group Chemistry | Temporarily blocking reactive sites to prevent unwanted side reactions. | Ensuring the vinyl group remains intact during formylation or other transformations. |

These strategies are essential for the efficient and selective synthesis of 4-Methoxy-2-vinylbenzaldehyde and its derivatives.

Chemical Reactivity and Transformations of 4 Methoxy 2 Vinylbenzaldehyde

Intramolecular Cyclization Reactions

The proximate reactive centers in 4-Methoxy-2-vinylbenzaldehyde—the aldehyde and the vinyl group—are perfectly poised for intramolecular cyclization, providing a powerful platform for the synthesis of indanone skeletons and other fused ring systems. These transformations are often facilitated by transition metal catalysts, which can orchestrate the formation of new carbon-carbon bonds with high efficiency and selectivity.

Intramolecular hydroacylation, a process that involves the addition of an aldehyde C-H bond across a carbon-carbon double bond, is a prominent reaction pathway for 2-vinylbenzaldehyde (B1595024) derivatives. This atom-economical reaction provides direct access to indanone frameworks, which are important structural motifs in numerous biologically active compounds. The hydroacylation of 4-Methoxy-2-vinylbenzaldehyde is expected to yield 7-methoxy-1-indanone, a valuable synthetic intermediate. nih.govsigmaaldrich.com

Rhodium(I) complexes are particularly effective catalysts for this transformation. The catalytic cycle is generally believed to involve the oxidative addition of the aldehyde C-H bond to the rhodium center, followed by migratory insertion of the vinyl group into the rhodium-hydride bond, and concluding with reductive elimination to furnish the indanone product and regenerate the active catalyst.

While the direct hydroacylation of 2-vinylbenzaldehyde itself can be complicated by a competitive dimerization reaction, substitution at the alpha-position of the vinyl group has been shown to suppress this side reaction, leading to high yields of the desired indanone product. nih.gov For 4-Methoxy-2-vinylbenzaldehyde, the electronic effect of the methoxy (B1213986) group may also influence the reaction's efficiency and regioselectivity.

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| 2-Vinylbenzaldehyde | [Rh(COD)Cl]₂ / BINAP | 1-Indanone | Low (dimerization observed) | - | nih.gov |

| α-Methyl-2-vinylbenzaldehyde | [Rh(COD)Cl]₂ / (R)-BINAP | 3-Methyl-1-indanone | >90 | >95 | nih.gov |

| N-Vinylindole-2-carboxaldehyde | Rh(I) catalyst | 2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one | High | Excellent | nih.gov |

Beyond simple hydroacylation, the structure of 4-Methoxy-2-vinylbenzaldehyde is amenable to more complex annulation cascades and ring-closing metathesis (RCM) pathways, enabling the construction of diverse polycyclic architectures. Annulation reactions involve the formation of a new ring onto an existing one, and in the case of 2-vinylbenzaldehyde derivatives, can be initiated by various stimuli, often under transition metal catalysis. organic-chemistry.org

Ring-closing metathesis, a powerful tool for the formation of cyclic olefins, can be applied to derivatives of 4-Methoxy-2-vinylbenzaldehyde. organic-chemistry.orgwikipedia.org For instance, if the aldehyde functionality is first converted into a diene-containing moiety through a Wittig-type reaction or other olefination methods, a subsequent RCM reaction could be employed to construct a new ring system fused to the aromatic core. The choice of catalyst, typically a ruthenium-based complex such as a Grubbs or Hoveyda-Grubbs catalyst, is crucial for the efficiency and selectivity of the RCM reaction. nih.govharvard.edu

These cascade reactions can lead to the rapid assembly of molecular complexity from a relatively simple starting material, highlighting the synthetic utility of the 4-Methoxy-2-vinylbenzaldehyde scaffold.

The synthesis of chiral, non-racemic indanones is of significant interest due to their prevalence in pharmacologically active molecules. Enantioselective intramolecular hydroacylation of 2-vinylbenzaldehyde derivatives has emerged as a powerful strategy to achieve this goal. By employing a chiral catalyst, typically a rhodium complex with a chiral phosphine (B1218219) ligand such as BINAP, it is possible to control the stereochemistry of the newly formed stereocenter at the 3-position of the indanone ring. nih.gov

The enantioselectivity of these reactions is often high, with enantiomeric excesses frequently exceeding 95%. nih.gov The success of these asymmetric transformations opens the door to the synthesis of optically active 7-methoxy-3-substituted-1-indanones from appropriately substituted derivatives of 4-Methoxy-2-vinylbenzaldehyde.

The stereochemical outcome of these cyclizations is influenced by several factors, including the structure of the chiral ligand, the reaction temperature, and the solvent. The development of new and more effective chiral catalysts continues to be an active area of research, with the aim of achieving high enantioselectivity across a broader range of substrates and under milder reaction conditions. nih.govsemanticscholar.org

Intermolecular Reaction Pathways

In addition to its propensity for intramolecular cyclization, 4-Methoxy-2-vinylbenzaldehyde can also participate in a range of intermolecular reactions, leveraging the distinct reactivity of its aldehyde and vinyl functional groups.

The aldehyde group of 4-Methoxy-2-vinylbenzaldehyde is susceptible to nucleophilic attack and can readily undergo condensation reactions with a variety of nucleophiles. A particularly important class of such reactions is the formation of Schiff bases (or imines) through condensation with primary amines. jetir.orgijacskros.comchemsociety.org.ngedu.krd This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. ijacskros.com

The formation of Schiff bases is often catalyzed by either acid or base and is a reversible process. chemsociety.org.ng The resulting imines are themselves versatile intermediates, and the presence of the vinyl and methoxy groups in the original aldehyde can be exploited in subsequent transformations of the Schiff base products. The electronic properties of the amine component can significantly influence the rate and equilibrium of Schiff base formation.

| Aldehyde | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Aniline | Ethanol, stir, 3h | N-Benzylideneaniline | edu.krd |

| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol, reflux, glacial acetic acid | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |

| Salicylaldehyde | Ethylene (B1197577) Diamine | P₂O₅/SiO₂, room temperature, solvent-free | Salen Ligand | jocpr.com |

The vinyl group in 4-Methoxy-2-vinylbenzaldehyde makes it a potential monomer for polymerization reactions. wikipedia.org Similar to other styrene (B11656) derivatives, it can be expected to undergo polymerization via radical, cationic, or anionic mechanisms to form a polystyrene-type polymer with pendant 4-methoxybenzaldehyde (B44291) groups.

Radical polymerization is a common method for polymerizing vinyl monomers and is typically initiated by thermal or photochemical decomposition of a radical initiator. wikipedia.orgpearson.com The resulting polymer would have a carbon-carbon backbone with the substituted aromatic rings as side chains. The properties of the polymer, such as its molecular weight and thermal stability, would depend on the polymerization conditions.

Furthermore, 4-Methoxy-2-vinylbenzaldehyde could be copolymerized with other vinyl monomers to produce copolymers with tailored properties. For example, copolymerization with monomers such as styrene or acrylates could be used to modify the physical and chemical properties of the resulting material. The reactivity ratios of the comonomers would determine the composition and microstructure of the copolymer chain. The polymerization of structurally related compounds like o-vinylbenzaldehyde and 2-methoxy-4-vinylphenol (B128420) has been reported, suggesting that 4-Methoxy-2-vinylbenzaldehyde would be a viable monomer for the synthesis of novel functional polymers. scispace.comnih.govnih.govmdpi.com

Functional Group Interconversions and Selectivity

The presence of multiple functional groups in 4-Methoxy-2-vinylbenzaldehyde allows for a variety of selective chemical transformations.

The aldehyde group is a versatile functional handle that can undergo a wide array of chemical reactions.

Reduction to Alcohols: The aldehyde can be selectively reduced to a primary alcohol, (4-methoxy-2-vinylphenyl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). libretexts.orgopenstax.orgchemguide.co.uk More potent reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation. openstax.org

Wittig Reaction: The Wittig reaction provides a classic method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmnstate.eduudel.edu Reaction of 4-Methoxy-2-vinylbenzaldehyde with a phosphorus ylide (Wittig reagent) would yield a substituted styrene derivative, extending the conjugated system. The stereoselectivity of the resulting alkene (E or Z) depends on the nature of the ylide used. wikipedia.org

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the aldehyde carbonyl group results in the formation of secondary alcohols after an acidic workup. sigmaaldrich.comleah4sci.commasterorganicchemistry.com This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.

Imine (Schiff Base) Formation: The aldehyde readily condenses with primary amines to form imines, also known as Schiff bases. idosr.orgmdpi.comchemsociety.org.ngqub.ac.ukorientjchem.org This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of these azomethine derivatives is a common derivatization strategy.

A summary of these reactions is presented in the table below.

| Reaction | Reagent(s) | Product Type |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Wittig Reaction | R-CH=PPh₃ | Alkene |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Secondary Alcohol |

| Imine Formation | R-NH₂, H⁺ | Imine (Schiff Base) |

The vinyl group of 4-Methoxy-2-vinylbenzaldehyde is susceptible to reactions typical of alkenes, primarily through electrophilic addition mechanisms. thermofisher.comwikipedia.orglasalle.educhemeurope.comlibretexts.org

Hydrogenation: The carbon-carbon double bond of the vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This would yield 2-ethyl-4-methoxybenzaldehyde.

Halogenation: The vinyl group can react with halogens (e.g., Br₂, Cl₂) to form the corresponding dihaloalkane derivative via an electrophilic addition mechanism.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms.

Polymerization: Vinyl arenes are known to undergo polymerization. While specific studies on the polymerization of 4-Methoxy-2-vinylbenzaldehyde are not prominent, related compounds like 2-methoxy-4-vinylphenol have been investigated as biobased monomer precursors for thermoplastics and thermoset polymers. masterorganicchemistry.com

The methoxy group (-OCH₃) is a strong electron-donating group that significantly influences the reactivity of the aromatic ring through resonance (+R effect) and to a lesser extent, through the inductive effect (-I effect). organicchemistrytutor.comlibretexts.orgyoutube.com

Influence on Aldehyde Reactivity: The electron-donating nature of the methoxy group increases the electron density on the carbonyl carbon of the aldehyde group through resonance. This makes the carbonyl carbon less electrophilic and can decrease the reactivity of the aldehyde towards nucleophilic attack compared to unsubstituted benzaldehyde. doubtnut.comncert.nic.in For instance, p-methoxybenzaldehyde is less reactive than benzaldehyde in cyanohydrin formation. doubtnut.com

Hydrolysis Studies and Reaction Kinetics

Azomethines, or Schiff bases, derived from 4-Methoxy-2-vinylbenzaldehyde can undergo hydrolysis back to the parent aldehyde and the corresponding primary amine. The kinetics of this hydrolysis are typically dependent on the pH of the medium. carta-evidence.orgdistantreader.org

Studies on the hydrolysis of Schiff bases derived from substituted benzaldehydes have shown that the reaction mechanism can involve acid or base catalysis. carta-evidence.orgdistantreader.orgsemanticscholar.orgsemanticscholar.org The rate of hydrolysis is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, can affect the rate by influencing the stability of the intermediates in the hydrolysis pathway.

For example, a kinetic study of the hydrolysis of Schiff bases derived from (m,p)-vinylbenzaldehyde and p-anisidine (B42471) (which contains a p-methoxy group) showed that the hydrolysis of the imine function is highly dependent on the pH of the medium. distantreader.org The study established a pH-rate profile, indicating that the hydrolysis mechanism can change with varying pH. distantreader.org Generally, the hydrolysis of Schiff bases is subject to both specific acid and specific base catalysis. carta-evidence.org

pH-Rate Dependency in Reaction Systems

General Principles of pH Influence

The rate of chemical reactions involving compounds like 4-methoxy-2-vinylbenzaldehyde can be profoundly affected by pH for several reasons. The ionization state of the molecule can change with pH, potentially altering its reactivity. Furthermore, hydronium or hydroxide (B78521) ions can act as catalysts in various reactions such as hydrolysis and oxidation, leading to different degradation pathways and rates under acidic or basic conditions. ajpojournals.org

For many organic compounds, the relationship between pH and the observed reaction rate constant (k_obs) can be complex, often yielding a pH-rate profile that indicates different reaction mechanisms dominating in different pH regions. Such profiles are instrumental in understanding the stability of a compound and predicting its transformation products in various aqueous environments. chemrxiv.org

Acid-Catalyzed Reactions

In acidic environments, the vinyl group of 4-methoxy-2-vinylbenzaldehyde is expected to be susceptible to acid-catalyzed hydration. This type of reaction is well-documented for vinyl ethers, where the rate-determining step involves the protonation of the double bond. For instance, the acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene (B8803084), a compound also featuring a methoxy-substituted ring and a vinyl ether group, demonstrates a clear dependence on the concentration of the acid catalyst. arkat-usa.org

The rate of such reactions typically increases with decreasing pH (increasing hydronium ion concentration). The relationship between the catalytic rate constant and the acid strength of the catalyst often follows the Brønsted catalysis law. In the case of 4-methoxy-1,2-dihydronaphthalene, the Brønsted plot for its hydrolysis in the presence of various carboxylic acid buffers is linear, with a Brønsted exponent (α) of 0.70, indicating a significant degree of proton transfer in the transition state of the rate-determining step. arkat-usa.org

A similar trend can be anticipated for the vinyl group of 4-methoxy-2-vinylbenzaldehyde. The general acid-catalyzed hydration would likely proceed via protonation of the vinyl group, leading to a carbocation intermediate that is stabilized by the electron-donating methoxy group on the aromatic ring. This intermediate would then react with water to form an alcohol.

The following table presents kinetic data for the acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene, which serves as an illustrative example of the type of data expected for the vinyl moiety of 4-methoxy-2-vinylbenzaldehyde under acidic conditions.

| Catalyzing Acid | pKa | k_HA (M⁻¹s⁻¹) |

| H₃O⁺ | -1.74 | 23.0 |

| Chloroacetic Acid | 2.87 | 0.238 |

| Methoxyacetic Acid | 3.57 | 0.0708 |

| Acetic Acid | 4.76 | 0.0107 |

| H₂PO₄⁻ | 7.20 | 0.000105 |

| Data sourced from a study on the hydrolysis of 4-methoxy-1,2-dihydronaphthalene and is presented here as an analogy. arkat-usa.org |

Base-Catalyzed Reactions

Under neutral to basic conditions, the aldehyde group of 4-methoxy-2-vinylbenzaldehyde is likely to be the more reactive center. Aldehydes can undergo a variety of base-catalyzed reactions. While specific studies on 4-methoxy-2-vinylbenzaldehyde are not available, the general principles of aldehyde chemistry suggest that reactions such as aldol-type condensations or Cannizzaro reactions (if no α-hydrogens are available for enolization, which is the case for benzaldehyde derivatives) could be facilitated by increased hydroxide ion concentration.

Furthermore, the stability of the compound in basic solutions may be compromised. The pH can influence the oxidation of the aldehyde group to a carboxylic acid. In general, the degradation of pharmaceutical compounds, which often contain functional groups analogous to those in 4-methoxy-2-vinylbenzaldehyde, is frequently observed to be pH-dependent, with distinct stability profiles in acidic versus basic media. ajpojournals.org

Summary of Expected pH-Rate Dependency

Based on the reactivity of its constituent functional groups and analogies with related compounds, the following pH-rate dependency for the transformation of 4-methoxy-2-vinylbenzaldehyde can be hypothesized:

Strongly Acidic Conditions (pH < 4): The reaction rate is expected to be high and primarily driven by the acid-catalyzed hydration of the vinyl group. The rate would likely show a direct dependence on the hydronium ion concentration.

Basic Conditions (pH > 8): The reactivity is expected to increase again due to base-catalyzed reactions involving the aldehyde group. The specific reaction pathways would determine the exact nature of the pH-rate dependency in this region.

It is important to reiterate that this predicted pH-rate profile is based on established chemical principles and data from analogous compounds. chemrxiv.orgarkat-usa.org Detailed kinetic studies on 4-methoxy-2-vinylbenzaldehyde are necessary to quantitatively establish its pH-rate dependency and to identify the specific reaction products formed under different pH conditions.

Mechanistic Investigations of Reactions Involving 4 Methoxy 2 Vinylbenzaldehyde

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for 4-Methoxy-2-vinylbenzaldehyde primarily involves a combination of experimental studies on analogous 2-vinylbenzaldehyde (B1595024) derivatives and computational modeling to map out the energetic landscapes of possible reaction pathways.

While specific transition state analysis for reactions of 4-Methoxy-2-vinylbenzaldehyde is not extensively documented, computational studies on similar systems, such as the iridium-catalyzed hydroacylation of oxabenzonorbornadienes with salicylaldehyde, provide valuable insights. nih.govnih.gov Density Functional Theory (DFT) calculations are a powerful tool to model the geometries and energies of transition states. rsc.org For instance, in a proposed iridium-catalyzed reaction, the catalytic cycle would likely involve key steps such as oxidative addition, olefin insertion, and reductive elimination, each with its own transition state. nih.govnih.gov

Catalytic cycles for reactions involving 2-vinylbenzaldehyde derivatives often feature transition metals like rhodium and iridium. researchgate.net Stoichiometric reactions between Wilkinson's catalyst (RhCl(PPh₃)₃) and 2-vinylbenzaldehyde derivatives have been shown to form rhodaindanone complexes, providing insight into potential catalytic intermediates. researchgate.net A plausible catalytic cycle for a rhodium-catalyzed intramolecular hydroacylation of 4-Methoxy-2-vinylbenzaldehyde to form a substituted indanone would likely involve the following steps:

Oxidative Addition: The aldehyde C-H bond of 4-Methoxy-2-vinylbenzaldehyde oxidatively adds to the Rh(I) center to form a Rh(III)-hydrido species.

Migratory Insertion: The vinyl group inserts into the Rh-H bond. The regioselectivity of this step would determine the structure of the resulting metallacycle.

Reductive Elimination: The Rh(III) intermediate undergoes reductive elimination to form the indanone product and regenerate the Rh(I) catalyst.

Similarly, iridium catalysts are also effective for such transformations. researchgate.net An iridium-catalyzed cycle might proceed through analogous oxidative addition, insertion, and reductive elimination steps. nih.govnih.gov Validation of these postulated cycles can be achieved through a combination of techniques, including the isolation and characterization of intermediates, kinetic studies, and isotopic labeling experiments.

The determination of whether a reaction proceeds through a radical or an ionic pathway is fundamental to understanding its mechanism. For reactions involving 4-Methoxy-2-vinylbenzaldehyde, particularly in the absence of a transition metal catalyst, both pathways could be envisaged depending on the reaction conditions and reagents.

Radical reactions are characterized by the presence of intermediates with unpaired electrons and are often initiated by light or radical initiators. pitt.edukhanacademy.org A hypothetical radical cyclization of 4-Methoxy-2-vinylbenzaldehyde could be initiated by the abstraction of the aldehydic hydrogen atom, leading to an acyl radical. This radical could then add to the intramolecular vinyl group. The rates of radical reactions are highly dependent on the stability of the radical intermediates. pitt.edu

Ionic pathways, on the other hand, involve charged intermediates such as carbocations or carbanions. In the presence of a strong acid, the aldehyde oxygen could be protonated, activating the molecule for nucleophilic attack. An intramolecular Friedel-Crafts type reaction could then occur where the vinyl group acts as a nucleophile, attacking the activated aldehyde or a related electrophilic species. The electron-donating methoxy (B1213986) group would activate the aromatic ring towards electrophilic attack, potentially favoring an ionic pathway under acidic conditions.

Distinguishing between these pathways often requires specific experimental designs, such as the use of radical traps or the investigation of solvent polarity effects. Photoinduced electron transfer reactions of analogous 2-vinylbenzofurans have been shown to proceed via radical cation cycloadditions. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters, offering deep insights into the reaction mechanism.

Compounds derived from 4-Methoxy-2-vinylbenzaldehyde, such as imines (Schiff bases), are susceptible to hydrolysis. The kinetics of imine hydrolysis are typically studied by monitoring the disappearance of the imine or the appearance of the aldehyde and amine products over time, often using UV-Vis spectroscopy. The rate of hydrolysis is highly dependent on pH. researchgate.net

Generally, the hydrolysis of imines is subject to both acid and base catalysis. In acidic conditions, the imine nitrogen is protonated, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the nucleophile is the hydroxide (B78521) ion.

| pH | k_obs (s⁻¹) for N-vinylbenzylidene-p-anisidine |

|---|---|

| 4.0 | 2.5 x 10⁻⁴ |

| 5.0 | 1.8 x 10⁻⁴ |

| 6.0 | 1.2 x 10⁻⁴ |

| 7.0 | 0.8 x 10⁻⁴ |

| 8.0 | 1.5 x 10⁻⁴ |

| 9.0 | 3.0 x 10⁻⁴ |

| 10.0 | 5.5 x 10⁻⁴ |

Table 1: pH-rate profile for the hydrolysis of N-vinylbenzylidene-p-anisidine in an ethanol/water mixture at 37 °C. researchgate.net

The data shows a characteristic V-shaped pH-rate profile, with the minimum rate observed in the neutral pH region.

The rates of reactions involving 4-Methoxy-2-vinylbenzaldehyde are profoundly influenced by the presence and concentration of catalysts and reagents. In transition-metal-catalyzed reactions, the catalyst concentration is a key parameter for controlling the reaction rate.

For a rhodium-catalyzed reaction, increasing the catalyst concentration generally leads to an increase in the reaction rate, assuming the catalyst is stable under the reaction conditions. nih.gov However, at very high concentrations, catalyst aggregation or other deactivation pathways can lead to a non-linear relationship. researchgate.netnih.gov

The nature of the ligands on the metal center also plays a critical role. For example, in rhodium-catalyzed C-H functionalization reactions, the choice of ligand can dramatically affect the catalyst's activity and stability, with more sterically demanding and electron-rich ligands often leading to higher turnover numbers. nih.gov

The table below illustrates the effect of catalyst loading on the initial reaction rate for a generic Rh(II)-catalyzed C-H functionalization reaction, which can be considered analogous to potential reactions of 4-Methoxy-2-vinylbenzaldehyde.

| Catalyst Loading (mol%) | Initial Rate (relative units) |

|---|---|

| 0.1 | 1.0 |

| 0.2 | 2.0 |

| 0.05 | 0.5 |

Table 2: Illustrative effect of catalyst loading on the initial reaction rate, demonstrating a first-order dependence on the catalyst concentration. nih.gov

The concentration of other reagents, such as co-catalysts or additives, can also have a significant impact. For instance, in some rhodium-catalyzed reactions, the addition of a carbodiimide (B86325) like DCC has been shown to enhance the reaction rate and catalyst longevity. nih.gov

Temperature and Solvent Effects on Reaction Dynamics

The dynamics of chemical reactions involving 4-Methoxy-2-vinylbenzaldehyde are significantly influenced by both temperature and the choice of solvent. These factors can alter reaction rates, selectivity, and even the mechanistic pathway by affecting the stability of reactants, transition states, and intermediates.

Temperature Effects:

In accordance with the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the rate constant of a reaction. This is due to the greater kinetic energy of the molecules, resulting in more frequent and energetic collisions that are capable of overcoming the activation energy barrier. For cycloaddition reactions, such as the Diels-Alder reaction, which 4-Methoxy-2-vinylbenzaldehyde can potentially undergo due to its vinyl group, temperature plays a crucial role.

While higher temperatures increase the reaction rate, they can be detrimental to the stereoselectivity and regioselectivity of the reaction. For instance, in a hypothetical Diels-Alder reaction involving 4-Methoxy-2-vinylbenzaldehyde, an increase in temperature could lead to a less favorable endo/exo product ratio. This is because the endo transition state, which is often kinetically favored at lower temperatures due to secondary orbital interactions, is typically less stable than the exo transition state. At higher temperatures, the increased thermal energy can overcome the small energy difference between the two transition states, leading to a product mixture that is closer to the thermodynamically controlled ratio.

To illustrate this, consider the hypothetical effect of temperature on the rate constant and product distribution of a cycloaddition reaction of 4-Methoxy-2-vinylbenzaldehyde:

| Temperature (°C) | Rate Constant (k, s⁻¹) | Endo:Exo Product Ratio |

| 25 | 1.2 x 10⁻⁵ | 95:5 |

| 50 | 5.8 x 10⁻⁵ | 88:12 |

| 75 | 2.5 x 10⁻⁴ | 75:25 |

| 100 | 9.8 x 10⁻⁴ | 60:40 |

This is a hypothetical data table created for illustrative purposes based on general principles of reaction kinetics.

Solvent Effects:

The solvent in which a reaction is conducted can have a profound impact on its dynamics. Solvent polarity, viscosity, and hydrogen-bonding capability can all influence the reaction rate and mechanism. For reactions involving polar transition states, polar solvents can offer stabilization through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy and accelerating the reaction.

In the context of a Diels-Alder reaction with 4-Methoxy-2-vinylbenzaldehyde, the effect of the solvent can be complex. While the reaction itself is concerted and does not involve charged intermediates, the polarity of the solvent can influence the stability of the frontier molecular orbitals of the reactants, thereby affecting the HOMO-LUMO gap and the reaction rate. For instance, in some Diels-Alder reactions, polar solvents have been observed to increase the reaction rate.

The following table illustrates a hypothetical effect of different solvents on the rate constant of a reaction involving 4-Methoxy-2-vinylbenzaldehyde:

| Solvent | Dielectric Constant (ε) | Relative Rate Constant |

| Hexane | 1.88 | 1.0 |

| Toluene (B28343) | 2.38 | 2.5 |

| Dichloromethane | 8.93 | 8.2 |

| Acetonitrile | 37.5 | 15.7 |

| Water | 80.1 | 50.3 |

This is a hypothetical data table created for illustrative purposes based on general principles of solvent effects on reaction kinetics.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. By replacing an atom with its heavier isotope, one can gain insights into bond-breaking and bond-forming steps, as well as the nature of reaction intermediates.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used in mechanistic studies. The replacement of a hydrogen atom with a deuterium atom can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. A primary KIE is observed when the C-H bond being broken is replaced by a C-D bond, and this bond cleavage is part of the rate-determining step. The C-D bond is stronger than the C-H bond, requiring more energy to break, which results in a slower reaction rate. The magnitude of the primary KIE (kH/kD) is typically between 2 and 7 at room temperature.

In reactions of 4-Methoxy-2-vinylbenzaldehyde, deuterium labeling can be employed to probe various mechanistic aspects. For instance, if a reaction involves the abstraction of a hydrogen atom from the vinyl group in the rate-determining step, replacing this hydrogen with deuterium would be expected to produce a significant primary KIE.

Consider a hypothetical base-catalyzed isomerization of 4-Methoxy-2-vinylbenzaldehyde where the initial step is the deprotonation of the α-vinyl proton. A deuterium labeling experiment could provide evidence for this mechanism.

| Substrate | Rate Constant (k, s⁻¹) | kH/kD |

| 4-Methoxy-2-vinylbenzaldehyde | 3.4 x 10⁻⁴ | 5.8 |

| 4-Methoxy-2-(2-deuteriovinyl)benzaldehyde | 5.9 x 10⁻⁵ |

This is a hypothetical data table created for illustrative purposes based on typical kinetic isotope effect values.

A kH/kD value of 5.8 would strongly suggest that the C-H bond at the vinyl position is broken in the rate-determining step of the reaction.

Carbon-13 (¹³C) is a stable isotope of carbon that can be used to trace the carbon skeleton of a molecule as it undergoes a reaction. By selectively enriching a specific carbon position in 4-Methoxy-2-vinylbenzaldehyde with ¹³C, the connectivity of the atoms in the product can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information is invaluable for distinguishing between different possible reaction pathways.

For example, in a cycloaddition reaction, ¹³C labeling can confirm the regiochemistry of the product. If 4-Methoxy-2-vinylbenzaldehyde, labeled with ¹³C at the terminal carbon of the vinyl group, undergoes a Diels-Alder reaction with a dienophile, the position of the ¹³C label in the resulting cycloadduct would unambiguously establish the orientation of the addition.

Similarly, in a rearrangement reaction, ¹³C labeling can track the migration of carbon atoms. If a skeletal rearrangement is proposed, a ¹³C labeling study can either confirm or refute the proposed mechanism by showing the final position of the labeled carbon.

The following table illustrates how ¹³C NMR chemical shifts could be used to trace the pathway in a hypothetical rearrangement of 4-Methoxy-2-vinylbenzaldehyde.

| Carbon Position in Reactant | ¹³C Chemical Shift (ppm) in Reactant | Proposed Carbon Position in Product | Expected ¹³C Chemical Shift (ppm) in Product |

| Vinyl C-1 | ~137 | Ring Carbon | ~125-140 |

| Vinyl C-2 | ~115 | Side-chain Carbon | ~20-40 |

| Aldehyde C=O | ~192 | Carboxylate C=O | ~170-180 |

This is a hypothetical data table created for illustrative purposes based on typical ¹³C NMR chemical shift ranges.

By synthesizing 4-Methoxy-2-vinylbenzaldehyde with a ¹³C label at a specific position and then analyzing the ¹³C NMR spectrum of the product, the new position of the label can be determined, thus providing strong evidence for the proposed reaction pathway.

Computational Chemistry and Theoretical Approaches

Reaction Mechanism Predictions and Validation

Prediction of Regioselectivity and Stereoselectivity:While theoretical predictions of regioselectivity and stereoselectivity have been conducted for similar classes of compounds, no such predictions have been specifically published for reactions involving 4-Methoxy-2-vinylbenzaldehyde.

General principles of computational chemistry suggest that the electronic properties of 4-Methoxy-2-vinylbenzaldehyde would be influenced by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing aldehyde group, as well as the conjugated vinyl substituent. However, without specific computational studies, any discussion would be purely speculative and would not meet the requirement for scientifically accurate content based on research findings.

Molecular Modeling and Simulation

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like 4-Methoxy-2-vinylbenzaldehyde at an atomic level. Through molecular modeling and simulation, researchers can predict molecular geometries, analyze conformational landscapes, and understand the nature of non-covalent interactions that govern the substance's macroscopic properties. These theoretical approaches complement experimental data, offering insights that can be difficult to obtain through empirical methods alone.

Conformational Analysis

The conformational flexibility of 4-Methoxy-2-vinylbenzaldehyde is primarily determined by the rotation around the single bonds connecting the aldehyde, vinyl, and methoxy substituents to the benzene (B151609) ring. Theoretical calculations are used to identify stable conformers and the energy barriers that separate them.

The orientation of the formyl (aldehyde) group relative to the aromatic ring is a key conformational feature. For benzaldehyde (B42025) and its derivatives, a planar structure where the C=O bond is coplanar with the ring is generally the most stable arrangement. acs.org For 4-Methoxy-2-vinylbenzaldehyde, the presence of ortho-substituents introduces potential steric hindrance that could influence the planarity and rotational barriers of the functional groups.

Computational studies on similar substituted aromatic aldehydes and vinyl systems help predict the likely preferred conformations. ufms.brrsc.org The relative orientation of the vinyl group and the adjacent aldehyde group is critical. These groups can exist in s-cis or s-trans conformations, referring to the arrangement around the C-C bond linking the vinyl group to the ring. Steric repulsion between the vinyl group and the aldehyde group would likely make a fully coplanar arrangement less stable. Therefore, slight twisting of these groups out of the ring plane is expected to minimize steric strain. The methoxy group also has rotational freedom, but it generally prefers a coplanar orientation with the benzene ring to maximize resonance stabilization. nih.gov

The interplay between steric hindrance and electronic effects (resonance) determines the final equilibrium geometry of the most stable conformers. Detailed quantum chemical calculations would be required to quantify the energy differences between various possible rotational isomers.

Table 1: Potential Stable Conformers of 4-Methoxy-2-vinylbenzaldehyde

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C=C-C=C) | Key Features |

|---|---|---|---|

| Planar s-trans | ~180° | ~180° | Aldehyde and vinyl groups are trans and coplanar with the ring. Likely high in energy due to steric clash. |

| Twisted s-trans | ~150-170° | ~150-170° | Both groups are twisted from the plane to relieve steric strain. A probable low-energy conformation. |

| Planar s-cis | ~0° | ~0° | Aldehyde and vinyl groups are cis and coplanar. Highly unstable due to severe steric hindrance. |

| Twisted s-cis | ~20-40° | ~20-40° | Groups are twisted from the plane. Likely more stable than planar s-cis but less stable than s-trans conformers. |

Note: The dihedral angles are hypothetical and represent typical values for such systems. Precise values would require specific computational analysis.

Intermolecular Interactions (e.g., hydrogen bonding, π–π stacking)

The supramolecular assembly of 4-Methoxy-2-vinylbenzaldehyde in the solid state is governed by various non-covalent intermolecular interactions. Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to identify and characterize these forces. researchgate.net

Hydrogen Bonding: Although 4-Methoxy-2-vinylbenzaldehyde lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weak C-H···O hydrogen bonds. nih.govnih.gov The oxygen atom of the carbonyl group is a potent hydrogen bond acceptor. Aromatic, vinyl, and methyl C-H groups can act as weak donors, leading to a network of interactions that contribute to the stability of the crystal lattice. nih.govnih.gov For instance, in crystalline 4-methoxybenzaldehyde (B44291), molecules are held together by C-H···O bonds involving the methyl and carbonyl groups of adjacent molecules. nih.gov

π–π Stacking: The electron-rich aromatic ring of 4-Methoxy-2-vinylbenzaldehyde facilitates π–π stacking interactions. researchgate.net These interactions occur when the aromatic rings of adjacent molecules arrange themselves in a parallel or parallel-displaced fashion. Such stacking is a significant cohesive force in the crystals of many aromatic compounds. nih.gov The presence of both an aromatic ring and a vinyl π-system suggests the possibility of aryl-vinyl π-stacking, which can be an important factor in determining molecular conformation and crystal packing. beilstein-journals.org The electronic nature of the substituents influences the strength of these interactions; the electron-donating methoxy group and the electron-withdrawing aldehyde and vinyl groups modulate the electrostatic potential of the aromatic ring, which in turn affects the geometry and energy of the π–π stacking. nih.gov

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H, Vinyl C-H, Methyl C-H | Carbonyl Oxygen (C=O) | Contributes to the formation of specific supramolecular synthons and stabilizes the crystal packing. researchgate.netnih.gov |

| π–π Stacking | Benzene Ring, Vinyl Group | Benzene Ring, Vinyl Group | A primary cohesive force that dictates the packing of molecules in the solid state, influencing crystal density and stability. nih.gov |

| C-H···π Interaction | Aromatic C-H, Vinyl C-H, Methyl C-H | Benzene Ring | Further stabilizes the three-dimensional crystal structure. nih.gov |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular framework of 4-Methoxy-2-vinylbenzaldehyde. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while spin-spin coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aldehyde, vinyl, aromatic, and methoxy (B1213986) protons. The aldehyde proton typically appears as a highly deshielded singlet around 9.8-10.0 ppm. The vinyl group (–CH=CH₂) gives rise to a complex system of three signals, often appearing as doublets of doublets (dd), due to geminal, cis, and trans couplings. The three protons on the substituted benzene (B151609) ring exhibit signals in the aromatic region (typically 6.9-7.8 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the methoxy, vinyl, and aldehyde substituents. The methoxy group protons (–OCH₃) produce a sharp singlet at approximately 3.8 ppm.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic resonance above 190 ppm. nih.govresearchgate.net Aromatic and vinyl carbons appear in the 110-160 ppm range, while the methoxy carbon is observed further upfield, typically around 55 ppm. nih.gov

Predicted ¹H NMR Data for 4-Methoxy-2-vinylbenzaldehyde

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 – 10.0 | s (singlet) |

| Aromatic (Ar-H) | 6.9 – 7.8 | m (multiplet) |

| Vinyl (-CH=) | 6.5 – 7.0 | dd (doublet of doublets) |

| Vinyl (=CH₂) | 5.2 – 5.8 | m (multiplet) |

Predicted ¹³C NMR Data for 4-Methoxy-2-vinylbenzaldehyde

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 190 |

| Aromatic (Ar C-O) | 155 - 165 |

| Aromatic/Vinyl (Ar-C, C=C) | 110 - 140 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, advanced 2D NMR techniques are employed. Methods like COSY (Correlation Spectroscopy) map out proton-proton coupling networks, definitively connecting adjacent protons within the vinyl and aromatic systems. Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for the complete assembly of the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining through-space proximity between atoms, which is critical for confirming stereochemistry and conformation. In 4-Methoxy-2-vinylbenzaldehyde, a NOESY experiment would be expected to show a correlation between the vinyl proton nearest the ring and the adjacent aromatic proton (at position 3). This observation would confirm the spatial orientation of the vinyl group relative to the benzaldehyde (B42025) core.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

These spectroscopic methods probe the vibrational and electronic properties of the molecule, providing information on functional groups and conjugated systems.

Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes (stretching, bending, etc.). The resulting spectrum provides a unique fingerprint of the molecule's functional groups.

For 4-Methoxy-2-vinylbenzaldehyde, the IR spectrum is dominated by several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde group is expected in the 1690-1710 cm⁻¹ region. The presence of the vinyl group and the aromatic ring gives rise to C=C stretching vibrations between 1580 and 1640 cm⁻¹. The C-H stretching vibrations of the aldehyde group often appear as two weak bands near 2720 and 2820 cm⁻¹. Aromatic and vinyl C-H stretches are found above 3000 cm⁻¹, while the strong absorption from the C-O stretch of the methoxy ether is prominent in the 1200-1260 cm⁻¹ range.

Characteristic IR Absorption Bands for 4-Methoxy-2-vinylbenzaldehyde

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic & Vinyl | > 3000 | Medium |

| C-H Stretch | Aldehyde | ~2820 and ~2720 | Weak |

| C=O Stretch | Aldehyde | 1690 - 1710 | Strong |

| C=C Stretch | Aromatic & Vinyl | 1580 - 1640 | Medium-Strong |

Electronic Absorption Spectroscopy for Hydrolysis Monitoring

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. chemrxiv.org The extensive conjugation involving the benzene ring, the vinyl group, and the aldehyde carbonyl in 4-Methoxy-2-vinylbenzaldehyde results in strong absorption in the UV region.

This technique is a powerful tool for monitoring chemical reactions that involve a change in the conjugated system. spectroscopyonline.com Hydrolysis of 4-Methoxy-2-vinylbenzaldehyde, which could potentially alter the aldehyde or vinyl functional groups, would disrupt or change the nature of the π-electron system. researchgate.net Such a change would lead to a shift in the wavelength of maximum absorbance (λmax) and/or a change in the absorbance intensity. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the hydrolysis reaction can be accurately determined. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns.

For 4-Methoxy-2-vinylbenzaldehyde (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) at this m/z value. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for this molecule would include:

Loss of a hydrogen radical (M-1): Formation of a stable [M-H]⁺ ion.

Loss of the formyl radical (M-29): Cleavage of the aldehyde group to yield an [M-CHO]⁺ ion.

Loss of a methyl radical (M-15): Cleavage of the methyl group from the methoxy ether to form an [M-CH₃]⁺ ion.

Analysis of these characteristic fragments allows for the confirmation of the compound's molecular formula and the identification of its key structural components.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of an exact mass, which can be used to confirm the molecular formula by comparing the experimental value to the theoretical mass calculated from the masses of the most abundant isotopes of the constituent elements. missouri.edu

For 4-Methoxy-2-vinylbenzaldehyde, with a molecular formula of C₁₀H₁₀O₂, the theoretical monoisotopic mass is calculated to be 162.06808 Da. An HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy effectively rules out other potential formulas that might have the same nominal mass, thereby providing strong evidence for the correct elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Theoretical Exact Mass (Monoisotopic) | 162.06808 Da |

| Hypothetical Experimental Mass | 162.06831 Da |

| Mass Error | +1.42 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules. nih.gov In a typical ESI-MS experiment, the analyte in solution is sprayed through a high-voltage capillary, generating charged droplets from which intact, gas-phase ions are produced. For a compound like 4-Methoxy-2-vinylbenzaldehyde, analysis in positive ion mode would predominantly generate the protonated molecule, [M+H]⁺.

This technique is highly valuable for confirming the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be further employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides critical information about the molecule's structure. researchgate.netrsc.org For aromatic aldehydes, characteristic fragmentation pathways often include the loss of the formyl group (-CHO) or a proton. miamioh.edulibretexts.org Studies on various aromatic aldehydes have shown common fragmentation patterns, such as the loss of a hydrogen atom (M-1) or the formyl radical (M-29). miamioh.edudocbrown.info

| Ion Species | Theoretical m/z | Description |

|---|---|---|

| [M+H]⁺ | 163.07536 | Protonated Molecule |

| [M+Na]⁺ | 185.05730 | Sodium Adduct |

| [M-H]⁻ | 161.06083 | Deprotonated Molecule |

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray Diffraction (XRD) on a single crystal is the most powerful method for the unambiguous determination of the solid-state structure of a molecule. This technique provides precise three-dimensional coordinates of every atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. rsc.orgnih.gov

To perform XRD analysis, a high-quality single crystal of 4-Methoxy-2-vinylbenzaldehyde would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. While specific crystal structure data for 4-Methoxy-2-vinylbenzaldehyde is not available, analysis of structurally related substituted benzaldehydes provides insight into the type of data obtained. nih.goviucr.org The table below presents crystallographic data for a related compound, 2-hydroxy-4-methoxybenzaldehyde, to illustrate the detailed structural information that can be derived from an XRD experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3037(3) |

| b (Å) | 33.102(2) |

| c (Å) | 7.0471(4) |

| β (°) | 102.105(3) |

| Volume (ų) | 1437.79(14) |

| Z (Molecules per unit cell) | 8 |

Applications of 4 Methoxy 2 Vinylbenzaldehyde As a Versatile Synthetic Intermediate

Synthesis of Carbocyclic Ring Systems

The presence of both an aldehyde and a vinyl group in 4-methoxy-2-vinylbenzaldehyde provides a strategic advantage for the construction of carbocyclic ring systems. These functionalities can undergo sequential or concerted reactions to build complex carbon skeletons, including valuable indanone cores and more intricate fused and polycyclic architectures.

Indanone Derivatives and Related Structures

Indanones are a significant class of compounds found in natural products and pharmaceuticals, exhibiting a range of biological activities. beilstein-journals.orgnih.gov 4-Methoxy-2-vinylbenzaldehyde can serve as a precursor for the synthesis of substituted indanones. One common strategy involves an intramolecular cyclization.

A key synthetic approach is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones. While 4-methoxy-2-vinylbenzaldehyde is not a divinyl ketone itself, it can be converted into one. For instance, reaction of the aldehyde with a vinyl organometallic reagent would yield a divinyl carbinol, which can then be oxidized to the corresponding divinyl ketone. Subsequent acid-catalyzed cyclization would furnish a 4-methoxy-substituted indanone.

Another prominent method for synthesizing indanone derivatives is through Claisen-Schmidt condensation of an indanone with an aromatic aldehyde to form benzylidene-indanones. usm.my While this uses an indanone as a starting material, related strategies could potentially build the indanone ring from a precursor like 4-methoxy-2-vinylbenzaldehyde. For example, the vinyl group could undergo reactions like hydroboration-oxidation to form an alcohol, which after conversion to a leaving group could be subjected to intramolecular Friedel-Crafts type reactions. The aldehyde group could be protected during these steps and later deprotected.

The following table summarizes potential transformations of 4-Methoxy-2-vinylbenzaldehyde to yield indanone precursors:

| Starting Material | Reagents | Intermediate | Product Type |

| 4-Methoxy-2-vinylbenzaldehyde | 1. Vinylmagnesium bromide2. PCC or other oxidant | Divinyl ketone derivative | Indanone (via Nazarov cyclization) |

| 4-Methoxy-2-vinylbenzaldehyde | 1. Protect aldehyde (e.g., as acetal)2. Hydroboration-oxidation3. Tosylation4. Deprotection & Intramolecular Friedel-Crafts acylation | Phenylpropionic acid derivative | Substituted Indanone |

Fused Ring Systems and Polycyclic Architectures

The dienyl nature of the vinylbenzaldehyde structure in 4-methoxy-2-vinylbenzaldehyde makes it a suitable candidate for cycloaddition reactions to construct fused ring systems and polycyclic architectures. The vinyl group, in conjugation with the aromatic ring, can participate as a diene or dienophile in Diels-Alder reactions, depending on the reaction partner.